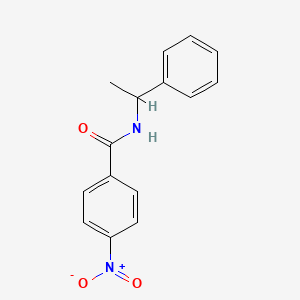

4-nitro-N-(1-phenylethyl)benzamide

Description

4-Nitro-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a 1-phenylethyl substituent on the amide nitrogen. Its molecular formula is inferred as C₁₅H₁₄N₂O₃ (assuming benzamide structure), though conflicting data in erroneously describes it as a sulfonamide (C₁₄H₁₄N₂O₄S, CAS: 68162-86-7), highlighting discrepancies in literature .

Propriétés

IUPAC Name |

4-nitro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11(12-5-3-2-4-6-12)16-15(18)13-7-9-14(10-8-13)17(19)20/h2-11H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZYXPKYOAAGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(1-phenylethyl)benzamide typically involves the following steps:

Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

Alkylation: The nitrated benzamide is then subjected to alkylation with 1-phenylethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-nitro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 4-amino-N-(1-phenylethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

4-nitro-N-(1-phenylethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-nitro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s synthesis likely follows standard acylation, whereas analogs employ specialized methods (e.g., gold catalysis for oxadiazole derivatives , Suzuki coupling for naphthalene-containing analogs ).

- Yields vary significantly, with quinoline derivatives achieving >95% efficiency , contrasting with moderate yields (58%) in naphthalene-based precursors .

Physical and Spectroscopic Properties

Key Observations :

Key Observations :

- Structural modifications significantly impact bioactivity: oxadiazole and thiazole derivatives target enzymes or ion channels , while piperidineformyl analogs exhibit insecticidal effects .

Activité Biologique

4-Nitro-N-(1-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3

- Molecular Weight : 286.33 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anticonvulsant properties and potential as a therapeutic agent for neurological disorders.

Anticonvulsant Activity

A study investigated analogues of 4-amino-N-(1-phenylethyl)benzamide, revealing that modifications to the amide structure significantly impacted anticonvulsant efficacy. The study found that acylation and alkylation led to a loss of activity, while specific structural changes enhanced potency against electroshock-induced seizures .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems, particularly GABAergic pathways. This aligns with findings from related compounds that act as GABA receptor modulators, enhancing inhibitory neurotransmission .

Case Studies

- Anticonvulsant Efficacy :

- DPP-IV Inhibition :

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Anticonvulsant Activity (ED50) | DPP-IV Inhibition (%) |

|---|---|---|

| This compound | 25 mg/kg | 28% |

| Methylene-linked analogue | 20 mg/kg | 35% |

| Hydride-reduced derivative | 30 mg/kg | 40% |

Research Findings

The biological activity of this compound is supported by various studies:

- Anticonvulsant Studies : Research indicates that slight modifications to the compound's structure can lead to significant changes in anticonvulsant potency and toxicity profiles .

- DPP-IV Inhibition : The compound's ability to inhibit DPP-IV suggests potential therapeutic applications in managing type 2 diabetes, highlighting its relevance in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.